molecular formula C7H5N5O2S B13753523 3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179359-57-9

3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Katalognummer: B13753523
CAS-Nummer: 1179359-57-9
Molekulargewicht: 223.21 g/mol
InChI-Schlüssel: SWAYAUGWLCTMRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a nitropyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 6-nitropyridin-2-amine with thiadiazole precursors under specific conditions. One common method involves the use of tert-butyl nitrite and copper dichloride in tetrahydrofuran at 65°C. The reaction mixture is stirred and then allowed to cool, followed by extraction and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Nucleophiles like amines or thiols can react with the compound under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups onto the thiadiazole ring.

Wissenschaftliche Forschungsanwendungen

3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include disruption of cellular processes such as DNA replication or protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(6-Nitropyridin-2-yl)acetic acid
  • (6-Nitropyridin-3-yl)boronic acid
  • ®-4-(3-(1-(6-nitropyridin-2-yl)pyrrolidin-3-yl)thioureido)benzenesulfonamide

Uniqueness

3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of a nitropyridine and a thiadiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

1179359-57-9

Molekularformel

C7H5N5O2S

Molekulargewicht

223.21 g/mol

IUPAC-Name

3-(6-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5N5O2S/c8-7-10-6(11-15-7)4-2-1-3-5(9-4)12(13)14/h1-3H,(H2,8,10,11)

InChI-Schlüssel

SWAYAUGWLCTMRU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])C2=NSC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.